![molecular formula C22H21N3O B2964660 3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-64-0](/img/structure/B2964660.png)

3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

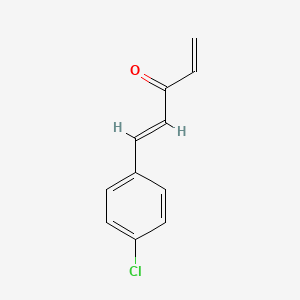

The compound “3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is an organic compound. It has an empirical formula of C17H18N2 and a molecular weight of 250.34 .

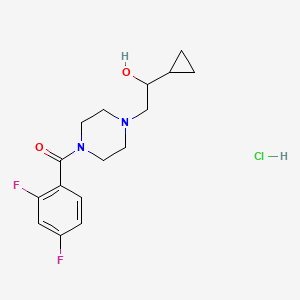

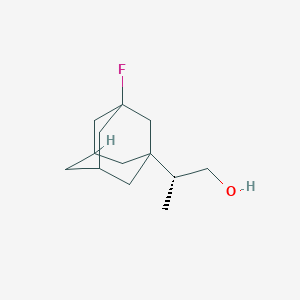

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyridinone ring. The benzimidazole ring is substituted with two methyl groups at positions 5 and 6, and a 4-methylbenzyl group at position 1 .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Aplicaciones Científicas De Investigación

Thromboxane A2 Receptor Antagonists

Benzimidazole derivatives have been synthesized and evaluated as potential thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists. These compounds, including 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine substituted in the 2-position by an alkanoic or mercaptoalkanoic acid chain, have shown significant affinity for TXA2/PGH2 receptors in human platelets. This suggests a potential application of benzimidazole derivatives in modulating thromboxane A2 receptor activity, which could be relevant for cardiovascular diseases and clotting disorders (Nicolaï et al., 1993).

Phase Transfer Catalysis

The synthesis of benzimidazolo pyrimidines under kinetically controlled phase transfer catalysis conditions has been explored. This involves the insertion of dimethylvinylidene carbene into the azo moiety, leading to the formation of novel compounds with potential applications in material science and catalysis (Sharma et al., 2005).

Cytotoxicity Modulation

Studies on benzimidazolequinones have indicated that dimethyl group substituents significantly reduce cytotoxicity towards human skin fibroblast cells. This suggests that structural modifications to benzimidazole derivatives can influence their biological activity, potentially making them suitable for therapeutic applications where reduced cytotoxicity is desirable (Hehir et al., 2008).

Polyimide Synthesis

Research on novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including those with benzimidazole structures, highlights applications in materials science. These polyimides show good thermal stability, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace industries (Wang et al., 2006).

Fluorescent Emission in Benzimidazole Derivatives

The solvatochromic effect on the fluorescent emission of benzimidazole derivatives has been studied, revealing that fluorescence intensity and emission wavelengths can vary significantly depending on the substituents on the benzimidazole ring and the solvents used. This indicates potential applications in the development of fluorescent probes and sensors (Verdasco et al., 1995).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to their antimicrobial, anticancer, antiviral, and antiparasitic activities .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their antimicrobial, anticancer, antiviral, and antiparasitic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Propiedades

IUPAC Name |

3-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c1-14-6-8-17(9-7-14)13-25-20-12-16(3)15(2)11-19(20)24-21(25)18-5-4-10-23-22(18)26/h4-12H,13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMYXQJBAMOBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)

![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)

![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)